molecular formula C11H8N2 B13657212 7-Methylisoquinoline-3-carbonitrile

7-Methylisoquinoline-3-carbonitrile

Cat. No.: B13657212
M. Wt: 168.19 g/mol
InChI Key: AIJQDSGTTOXRCQ-UHFFFAOYSA-N
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Description

7-Methylisoquinoline-3-carbonitrile (CAS 1785628-33-2) is a specialized chemical building block with a molecular formula of C11H8N2 and a molecular weight of 168.20 g/mol. It belongs to the class of nitrile-containing isoquinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery. Recent research has identified nitrile-containing isoquinoline-related derivatives as promising candidates for the development of broad-spectrum coronavirus entry inhibitors, functioning as potential pan-entry inhibitors that may interfere with viral attachment and cellular uptake . Isoquinoline alkaloids and their synthetic analogs are widely recognized for their diverse bioactivities and their ability to interfere with crucial biological pathways, including those involved in viral replication . As a key synthetic intermediate, this compound provides researchers with a versatile scaffold for the design and synthesis of novel bioactive molecules. The nitrile functional group is a common pharmacophore that can contribute to target binding through dipole interactions or hydrogen bonding. Proper storage is recommended at 2-8°C to ensure long-term stability. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

7-methylisoquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,1H3

InChI Key

AIJQDSGTTOXRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2C=C1)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Methylisoquinoline-3-carbonitrile

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions starting from suitably substituted isoquinoline precursors or related aromatic amines. Key steps often include:

  • Formation of the isoquinoline core.
  • Introduction of the carbonitrile group at the 3-position.
  • Selective methylation at the 7-position.
  • Purification and characterization.

The synthetic approach is typically designed to optimize yield, regioselectivity, and purity.

Synthetic Routes from Isoquinoline Derivatives

One common approach involves the use of substituted anilines and cyanoacetate derivatives to build the quinoline or isoquinoline ring system, followed by functional group transformations.

Example from Patent US20030212276A1 (2003):
  • Step 1: Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110°C for 4.5 hours to form an intermediate quinolinecarboxylate.
  • Step 2: Isolation of the solid intermediate by filtration and washing with hexane.
  • Step 3: Cyclization by heating the intermediate in a 3:1 mixture of diphenyl ether:biphenyl at reflux.
  • Step 4: Purification by flash column chromatography using ethyl acetate/hexane gradients to obtain quinolinecarbonitrile derivatives.
  • Step 5: Further functionalization, such as chlorination using phosphorus oxychloride at 105°C to introduce chloro substituents.
  • Step 6: Final purification by chromatography and recrystallization to yield substituted quinolinecarbonitriles with high purity and defined melting points (e.g., 165-179°C range).

While this example is for quinolinecarbonitriles, analogous methods apply to isoquinoline derivatives by adjusting substituents and reaction conditions.

Preparation from Isoquinoline Precursors

According to EvitaChem, this compound can be synthesized from readily available isoquinoline derivatives by:

  • Utilizing isoquinoline as the core structure.
  • Introducing the methyl group at the 7-position through electrophilic substitution or directed metallation.
  • Installing the carbonitrile group at the 3-position by nucleophilic substitution or cyanation reactions.
  • Employing reaction monitoring techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm product structure and purity.
  • Controlling reaction parameters like temperature, solvent, and time to maximize yield and selectivity.

Related Quinoline Carbonitrile Preparations Informing Isoquinoline Synthesis

Though direct methods for this compound are sparse, related quinoline carbonitrile syntheses provide valuable insights:

  • Use of substituted anilines and cyanoacetates to form quinolinecarbonitriles.
  • Cyclization under high-temperature reflux in high-boiling solvents.
  • Functional group interconversions using reagents like phosphorus oxychloride.
  • Purification by chromatographic techniques and recrystallization to achieve high purity.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Reaction Conditions Purification Techniques Yield/Purity Indicators
Condensation of substituted aniline and cyanoacetate Heating in toluene at 100-110°C for several hours to form intermediate quinolinecarboxylate 100-110°C, 4.5 h Filtration, washing with hexane Solid intermediate isolated
Cyclization Reflux in diphenyl ether:biphenyl mixture Reflux temperature (~250-300°C) Flash column chromatography Pure quinolinecarbonitrile obtained
Chlorination Reaction with phosphorus oxychloride at 105°C 105°C, 45 min Chromatography, recrystallization Yellow solid, mp 177-179°C
Methylation (7-position) Electrophilic substitution or directed metallation (literature inferred) Varies; controlled temperature Chromatography Selective methylation confirmed
Cyanation (3-position) Introduction of nitrile group via nucleophilic substitution or cyanation Controlled conditions, solvent-dependent NMR, GC-MS, IR for confirmation High purity product

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

7-Methylisoquinoline-3-carbonitrile has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the isoquinoline core significantly influence physical properties such as melting point, solubility, and spectroscopic characteristics. Below is a comparative analysis of key derivatives:

Table 1: Substituent Impact on Physical Properties
Compound Substituent (Position) Molecular Formula Melting Point (°C) Key Functional Groups
7-Methylisoquinoline-3-carbonitrile -CH₃ (7), -CN (3) C₁₁H₈N₂ Not reported Cyano, Methyl
Ethyl 7-Methylisoquinoline-3-carboxylate -CH₃ (7), -COOEt (3) C₁₄H₁₅NO₂ 125–127 Ester, Methyl
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile -NO₂ (6), -OH (4), -CH₃ (7) C₁₁H₇N₃O₃ Not reported Cyano, Nitro, Hydroxy, Methyl
6-Amino-9,10-dimethoxy-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile -NH₂ (6), -OCH₃ (9,10) C₁₇H₂₀N₄O₂ 252–253 Cyano, Amino, Methoxy

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile significantly increases polarity and may reduce solubility in nonpolar solvents compared to the methyl-substituted derivative .
  • Hydrogen Bonding: Amino and hydroxy groups (e.g., in 6-amino-... and 4-hydroxy-... derivatives) enhance water solubility and intermolecular interactions, as evidenced by higher melting points .

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation.

Table 2: NMR and IR Spectral Features
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Ethyl 7-Methylisoquinoline-3-carboxylate 1.42 (t, 3H, -CH₂CH₃), 2.65 (s, 3H, -CH₃) 165.2 (C=O), 14.1 (-CH₂CH₃) 1725 (C=O), 1605 (C=N)
6-Amino-...-7-carbonitrile 3.36 (s, 2H, -CH₂), 3.95 (s, 6H, -OCH₃) 119.04 (CN), 56.12 (-OCH₃) 2185 (CN), 3355 (NH₂)
4-Hydroxy-7-methyl-6-nitro...carbonitrile Not reported Not reported 2185 (CN), 1610 (NO₂)

Key Observations:

  • The cyano group (-CN) consistently appears at ~2185 cm⁻¹ in IR spectra across derivatives .
  • In ¹H NMR, methyl groups in position 7 (e.g., δ 2.65 ppm in ethyl esters) are deshielded compared to aliphatic methyl groups (δ 1.07 ppm in fused-ring systems) due to aromatic ring current effects .
  • Methoxy groups (-OCH₃) in 6-amino-... derivatives show distinct ¹³C NMR signals at ~56 ppm .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 7-Methylisoquinoline-3-carbonitrile, and how is structural purity ensured?

  • Methodology : A widely used approach involves cyclocondensation reactions with nitrile-containing precursors. For example, analogous compounds like 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile are synthesized by reacting amino-hydroxyquinoline derivatives with malononitrile in the presence of acid catalysts (e.g., acetic acid) under reflux conditions . Structural validation relies on Nuclear Magnetic Resonance (NMR) for functional group identification and Mass Spectrometry (MS) for molecular weight confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. How do substituents on the isoquinoline core influence the compound’s reactivity?

  • Methodology : Substituents like methyl groups (e.g., at the 7-position) and nitrile moieties (at the 3-position) modulate electronic and steric effects. For instance, the methyl group enhances lipophilicity, while the nitrile group enables nucleophilic substitutions. Comparative studies using density functional theory (DFT) and spectroscopic data (e.g., IR for bond vibrations) can quantify these effects .

Q. What are typical applications of this compound in organic synthesis?

  • Methodology : The compound serves as a scaffold for synthesizing bioactive molecules. Similar carbonitriles, such as 7-Chloroisoquinoline-3-carboxylic acid, are used to generate derivatives via oxidation, reduction, or substitution reactions (e.g., converting nitriles to amines or carboxylic acids) . Reaction optimization involves monitoring intermediates with thin-layer chromatography (TLC) and adjusting catalysts (e.g., Pd/C for hydrogenation) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?

  • Methodology : Multi-step routes, such as those for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, require precise control of reaction parameters. For example:

  • Catalyst screening : Evaluate palladium complexes or organocatalysts for cross-coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitrile stability.
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .

Q. How do researchers resolve contradictions in reported bioactivity data for isoquinoline carbonitriles?

  • Methodology : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:

  • Comparative bioassays : Test compounds under standardized conditions (e.g., MIC assays with E. coli ATCC 25922).
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

  • Methodology : For enzyme or receptor binding studies:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kon/koff rates).
  • X-ray crystallography : Resolves 3D structures of compound-protein complexes.
  • Molecular docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis experiments .

Q. How can computational methods enhance the design of this compound analogs?

  • Methodology :

  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs.
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration).
  • Retrosynthetic analysis : Platforms like Synthia propose feasible synthetic routes for novel derivatives .

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